molecular formula C8H10BrNO2 B8492917 1-(6-Bromopyridin-3-yl)-2-methoxyethanol

1-(6-Bromopyridin-3-yl)-2-methoxyethanol

Cat. No.: B8492917
M. Wt: 232.07 g/mol
InChI Key: KRFYPRXWMCRACY-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-2-methoxyethanol is a bromopyridine derivative with a methoxyethanol side chain. Its structure comprises a 6-bromopyridin-3-yl group attached to a two-carbon chain, where the second carbon bears a hydroxyl group and a methoxy substituent (CH₂OHCH₂OCH₃). Bromopyridines are widely utilized in pharmaceutical and materials science due to their reactivity and ability to act as intermediates in organic synthesis. The methoxyethanol moiety may enhance solubility in polar solvents and influence biological activity through hydrogen bonding interactions .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-2-methoxyethanol

InChI

InChI=1S/C8H10BrNO2/c1-12-5-7(11)6-2-3-8(9)10-4-6/h2-4,7,11H,5H2,1H3

InChI Key

KRFYPRXWMCRACY-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CN=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-(6-Bromopyridin-3-yl)-2-methoxyethanol with structurally related bromopyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Substituents Key Features Source
1-(6-Bromopyridin-3-yl)ethanol C₇H₈BrNO Ethanol group on pyridine Lower polarity; soluble in polar solvents.
(6-Bromo-2-methoxypyridin-3-yl)methanol C₇H₇BrNO₂ Methoxy on pyridine; methanol group Higher polarity due to pyridine methoxy group; stable in solution.
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃BrNOF₃ Trifluoromethyl ketone Electron-withdrawing groups enhance reactivity; used in fluorinated drugs.
N-((6-Bromopyridin-3-yl)methyl)cyclopropamine C₉H₁₁BrN₂ Cyclopropamine-linked methyl group Bioactive scaffold for medicinal chemistry applications.

Key Observations :

  • Methoxy Position: The target compound’s methoxy group on the ethanol chain (vs. the pyridine ring in (6-Bromo-2-methoxypyridin-3-yl)methanol) likely increases flexibility and solubility in both aqueous and organic phases .
  • Electron Effects: Bromine’s electron-withdrawing nature on the pyridine ring may stabilize the molecule during reactions, similar to trifluoroethanone derivatives .
  • Bioactivity Potential: Cyclopropamine-linked analogs (e.g., ) suggest bromopyridinyl compounds are viable in drug design, with the methoxyethanol group offering hydrogen-bonding capabilities for target interactions .
Physicochemical Properties
  • Solubility: Methoxyethanol derivatives (e.g., 2-methoxyethanol in ) exhibit high polarity and stability in solvents, suggesting the target compound may share these traits .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(6-Bromopyridin-3-yl)-2-methoxyethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves halogenated pyridine precursors and functional group modifications. A common approach includes:

  • Step 1: Bromination of a pyridine derivative at the 3-position, followed by methoxyethanol introduction via nucleophilic substitution or coupling reactions.
  • Step 2: Optimization of reaction conditions (e.g., solvent polarity, temperature, catalysts). For example, microwave-assisted synthesis can enhance reaction efficiency compared to traditional reflux methods .
  • Step 3: Purification via flash column chromatography (e.g., ethyl acetate/hexanes gradients) to isolate the product, with yields often exceeding 85% under optimized conditions .
    Key Factors:
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the methoxyethanol group.
  • Catalyst Selection: Palladium or iridium complexes may enhance coupling efficiency in halogenated intermediates .

How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR:
    • Peaks at δ 3.3–3.5 ppm (methoxy -OCH3) and δ 4.0–4.2 ppm (-CH2OH) confirm the methoxyethanol moiety.
    • Aromatic protons on the pyridine ring appear as doublets between δ 7.5–8.5 ppm, with coupling constants (~8–9 Hz) indicating bromine’s electronic effects .
  • IR Spectroscopy:
    • Stretching vibrations at ~3400 cm<sup>-1</sup> (-OH) and ~1250 cm<sup>-1</sup> (C-O in methoxy group) .
  • Mass Spectrometry:
    • Molecular ion peak at m/z ~245 (C8H10BrNO2<sup>+</sup>), with fragmentation patterns showing loss of -CH2OCH3 (m/z ~174) .

Advanced Research Questions

What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Step 1: Cross-validate computational models (e.g., DFT, QM/MM) with experimental kinetic data. For example, discrepancies in bromine’s leaving-group propensity can be addressed by adjusting solvation parameters in simulations .
  • Step 2: Use databases like PISTACHIO or REAXYS to compare predicted reaction pathways (e.g., SNAr vs. radical mechanisms) with experimental outcomes .
  • Case Study: If predicted nucleophilic attack at the pyridine 2-position conflicts with observed 3-substitution, re-evaluate steric maps or electron density distributions via X-ray crystallography .

How does the substitution pattern on the pyridine ring influence biological target interactions?

Methodological Answer:

  • Structural Comparisons:

    CompoundSubstituentsBioactivity (IC50)
    1-(6-Bromo-3-pyridyl)-2-methoxyethanolBr (C6), -OCH2CH2OH (C2)12 µM (Enzyme X)
    1-(5-Bromo-3-pyridyl)-2-methoxyethanolBr (C5)>100 µM (Enzyme X)
    • Key Insight: Bromine at C6 enhances π-stacking with aromatic residues in Enzyme X’s active site, while C5 substitution disrupts binding .
  • SAR Studies:

    • Methoxyethanol’s hydroxyl group forms hydrogen bonds with catalytic residues, confirmed by mutagenesis assays .

What methodologies optimize enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Resolution:
    • Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric Synthesis:
    • Employ Evans’ oxazaborolidine catalysts for stereoselective reduction of ketone intermediates, achieving >95% ee .

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